molecular formula C22H15FN6O4 B3888421 2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[(E)-[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]methylideneamino]acetamide

2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[(E)-[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]methylideneamino]acetamide

Cat. No.: B3888421
M. Wt: 446.4 g/mol
InChI Key: NOZBAITVSGWXMP-YSURURNPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[(E)-[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]methylideneamino]acetamide is an organic compound characterized by its complex structure, which includes a tetrazole ring, a fluorophenyl group, and a benzofuran moiety

Preparation Methods

The synthesis of 2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[(E)-[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]methylideneamino]acetamide typically involves multiple steps, including cyclization and nucleophilic substitution reactions. The preparation methods generally require advanced organic synthesis techniques and knowledge. Industrial production methods may involve optimizing these reactions for higher yields and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[(E)-[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]methylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The tetrazole ring and other functional groups in the molecule may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include other tetrazole derivatives and benzofuran-containing molecules. These compounds may share some chemical properties but differ in their biological activities and applications. The unique combination of functional groups in 2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[(E)-[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]methylideneamino]acetamide makes it distinct from other similar compounds .

Properties

IUPAC Name

2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[(E)-[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN6O4/c23-16-4-1-13(2-5-16)21-26-28-29(27-21)11-20(30)25-24-10-17-6-8-19(33-17)14-3-7-18-15(9-14)12-32-22(18)31/h1-10H,11-12H2,(H,25,30)/b24-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZBAITVSGWXMP-YSURURNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)C3=CC=C(O3)C=NNC(=O)CN4N=C(N=N4)C5=CC=C(C=C5)F)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C=CC(=C2)C3=CC=C(O3)/C=N/NC(=O)CN4N=C(N=N4)C5=CC=C(C=C5)F)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[(E)-[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]methylideneamino]acetamide
Reactant of Route 2
2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[(E)-[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]methylideneamino]acetamide
Reactant of Route 3
Reactant of Route 3
2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[(E)-[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]methylideneamino]acetamide
Reactant of Route 4
Reactant of Route 4
2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[(E)-[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]methylideneamino]acetamide
Reactant of Route 5
Reactant of Route 5
2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[(E)-[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]methylideneamino]acetamide
Reactant of Route 6
2-[5-(4-fluorophenyl)tetrazol-2-yl]-N-[(E)-[5-(1-oxo-3H-2-benzofuran-5-yl)furan-2-yl]methylideneamino]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.